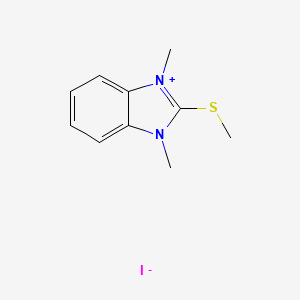
2-(1,4-dimethyl-1H-pyrazol-5-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,4-dimethyl-1H-pyrazol-5-yl)acetonitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitrile group attached to the acetonitrile moiety, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-dimethyl-1H-pyrazol-5-yl)acetonitrile typically involves the reaction of 1,4-dimethyl-1H-pyrazole with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by the addition of acetonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,4-dimethyl-1H-pyrazol-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like LiAlH4 or hydrogenation catalysts (e.g., palladium on carbon) are employed.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
2-(1,4-dimethyl-1H-pyrazol-5-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(1,4-dimethyl-1H-pyrazol-5-yl)acetonitrile is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .
Comparación Con Compuestos Similares
Similar Compounds
1,4-dimethyl-1H-pyrazole: Lacks the nitrile group, making it less reactive in certain chemical reactions.
2-(1H-pyrazol-4-yl)acetonitrile: Similar structure but without the methyl groups, leading to different reactivity and properties.
4,5-dihydro-1H-pyrazole derivatives: Differ in the degree of saturation and substitution patterns
Uniqueness
2-(1,4-dimethyl-1H-pyrazol-5-yl)acetonitrile is unique due to the presence of both the nitrile group and the 1,4-dimethyl substitution on the pyrazole ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Propiedades
| 1607024-80-5 | |
Fórmula molecular |
C7H9N3 |
Peso molecular |
135.17 g/mol |
Nombre IUPAC |
2-(2,4-dimethylpyrazol-3-yl)acetonitrile |
InChI |
InChI=1S/C7H9N3/c1-6-5-9-10(2)7(6)3-4-8/h5H,3H2,1-2H3 |
Clave InChI |
XIVWVNGSCFTFHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1)C)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







